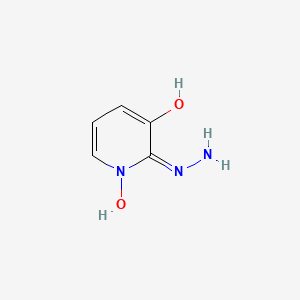
3-Pyridinol,2-hydrazino-,1-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinol,2-hydrazino-,1-oxide(9CI): is a chemical compound with the molecular formula C5H7N3O2 It is a derivative of pyridine, characterized by the presence of a hydrazino group at the second position and an oxide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) typically involves the reaction of 3-pyridinol with hydrazine under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxide group at the first position. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinol,2-hydrazino-,1-oxide(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield 3-pyridinol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Pyridinol 1-oxide: A similar compound with the oxide group at the first position and a hydroxyl group at the second position.
3-Pyridinol: The parent compound without the hydrazino and oxide groups.
Uniqueness: 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is unique due to the presence of both the hydrazino and oxide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other pyridinol derivatives.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
(2E)-2-hydrazinylidene-1-hydroxypyridin-3-ol |
InChI |
InChI=1S/C5H7N3O2/c6-7-5-4(9)2-1-3-8(5)10/h1-3,9-10H,6H2/b7-5+ |
InChI Key |
IAOTZLFOLGUMFZ-FNORWQNLSA-N |
Isomeric SMILES |
C1=CN(/C(=N/N)/C(=C1)O)O |
Canonical SMILES |
C1=CN(C(=NN)C(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


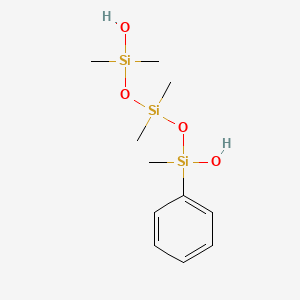
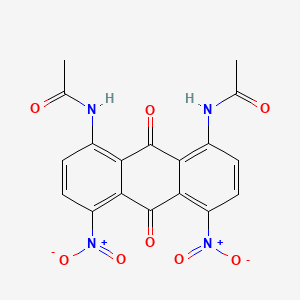
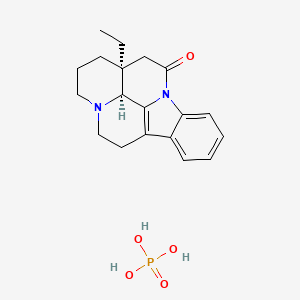
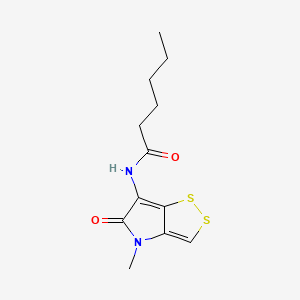
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
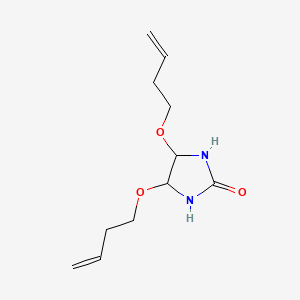
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)

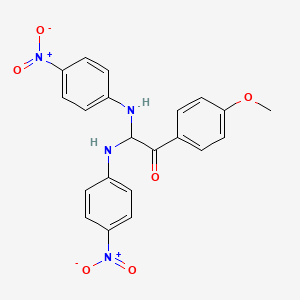
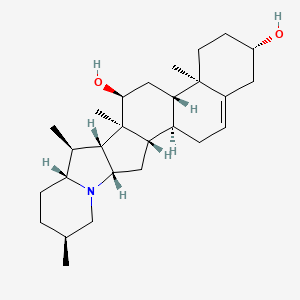
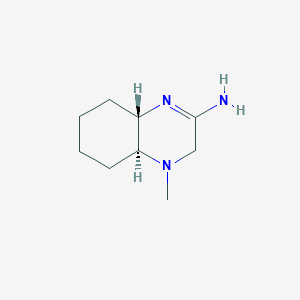
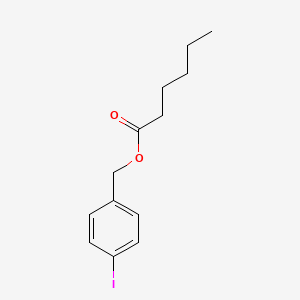
![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)
